molecular formula C16H14N2O B15052508 2-(Benzyloxy)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile

2-(Benzyloxy)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile

Cat. No.: B15052508
M. Wt: 250.29 g/mol
InChI Key: VESIWPWBPLBUJL-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile is a heterocyclic compound that features a pyridine ring fused with a cyclopentane ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzyloxy)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile typically involves the reaction of chalcones bearing benzyloxyphenyl subunits with various reagents. One common method includes Claisen-Schmidt condensation followed by sequential cyclizations and functional modifications . The reaction mixture is cooled to room temperature, and the formed solid precipitate is filtered off, washed with cold ethanol, dried, and then recrystallized from ethanol to provide analytically and spectroscopically pure compounds .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization and other purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(Benzyloxy)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile can undergo various chemical reactions, including:

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This includes nucleophilic and electrophilic substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.

Scientific Research Applications

2-(Benzyloxy)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, molecular docking studies have shown strong binding affinities to serine/threonine kinase AKT1, estrogen receptor alpha (ERα), and human epidermal growth factor receptor 2 (HER2). This suggests that the compound may disrupt key cellular signaling pathways, leading to its observed pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(Benzyloxy)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile apart is its specific benzyloxy substitution, which may confer unique binding properties and pharmacological effects compared to other similar compounds.

Properties

Molecular Formula

C16H14N2O

Molecular Weight

250.29 g/mol

IUPAC Name

2-phenylmethoxy-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile

InChI

InChI=1S/C16H14N2O/c17-10-14-9-13-7-4-8-15(13)18-16(14)19-11-12-5-2-1-3-6-12/h1-3,5-6,9H,4,7-8,11H2

InChI Key

VESIWPWBPLBUJL-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC(=C(N=C2C1)OCC3=CC=CC=C3)C#N

Origin of Product

United States

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